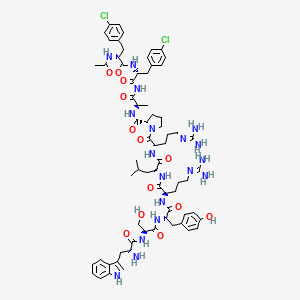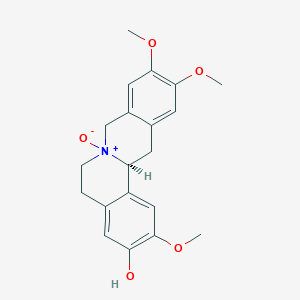![molecular formula C23H45N5O14 B1264989 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol is a 2-deoxystreptamine derivative.
Aplicaciones Científicas De Investigación
Synthesis and Application in Nucleoside Analogues
The synthesis of complex carbocyclic nucleosides, as outlined in a study by Hřebabecký et al. (2006), demonstrates the creation of novel compounds that have potential applications in medicinal chemistry, particularly as antiviral agents. The study describes the synthesis of conformationally locked carbocyclic nucleosides, which are of interest due to their structural similarities to natural nucleosides but with potentially enhanced biological activity and stability (Hřebabecký et al., 2006).
Solubility and Physical Properties
Research on the solubility of various saccharides in ethanol-water solutions, as conducted by Gong et al. (2012), provides insights into the physical properties of complex sugar-like molecules. Understanding the solubility and interaction with solvents is crucial for the application of such molecules in pharmaceutical formulations and other chemical processes (Gong et al., 2012).
Glycosidase Inhibition
The study on the synthesis and evaluation of glycosidase inhibitors by Estévez et al. (2010) is relevant due to the importance of glycosidase enzymes in various biological processes. The synthesis of polyhydroxylated azepanes and their weak but selective inhibition against α-L-fucosidases highlights the potential therapeutic applications of such compounds in treating diseases related to glycosidase activity (Estévez et al., 2010).
Pheromone Synthesis
The synthesis of pheromone components by Masuda et al. (2003) demonstrates the application of complex organic synthesis in replicating biologically active compounds. Such studies are essential for developing environmentally friendly pest control methods and further understanding insect behavior and communication (Masuda et al., 2003).
Propiedades
Nombre del producto |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol |
|---|---|
Fórmula molecular |
C23H45N5O14 |
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23-/m1/s1 |
Clave InChI |
UOZODPSAJZTQNH-KKWJTTNBSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



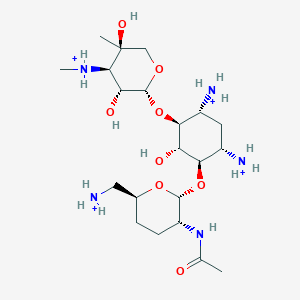

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
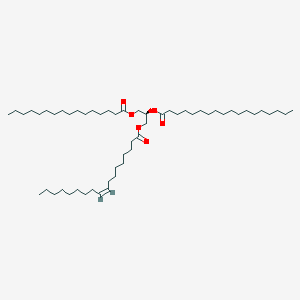
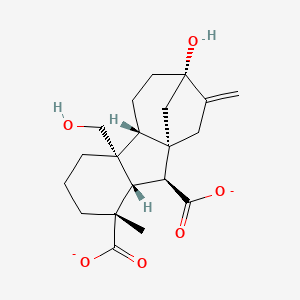
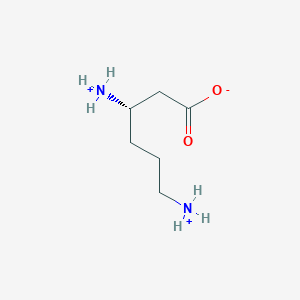
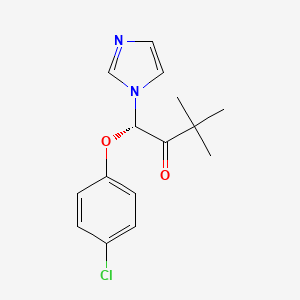
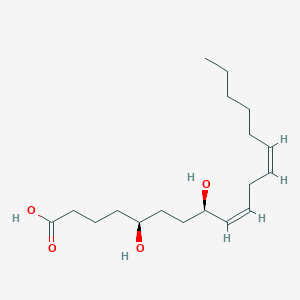
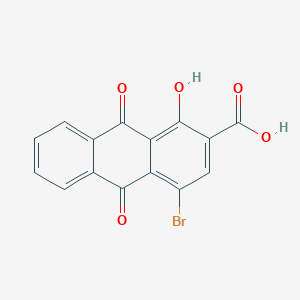
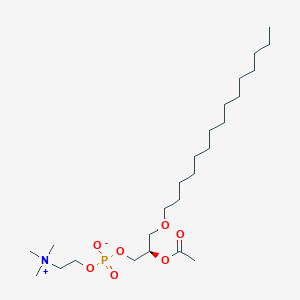
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)
![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
